![molecular formula C17H20Cl2N2O11 B13889194 6-[2-[(2,2-Dichloroacetyl)amino]-3-hydroxy-3-(4-nitrophenyl)propoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13889194.png)
6-[2-[(2,2-Dichloroacetyl)amino]-3-hydroxy-3-(4-nitrophenyl)propoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chloramphenicol 3-O-beta-D-Glucuronide: is a metabolite of chloramphenicol, formed through the biological process of glucuronidation. This process involves the bonding of glucuronic acid to the chloramphenicol molecule at the third oxygen (3-O) position . Chloramphenicol itself is a broad-spectrum antibiotic that was first isolated from cultures of Streptomyces venezuelae in 1947 .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Chloramphenicol 3-O-beta-D-Glucuronide typically involves the enzymatic glucuronidation of chloramphenicol. This process can be facilitated using beta-glucuronidase enzymes, which are widely distributed in mammalian tissues, particularly in the liver . The reaction conditions include a pH range of 4 to 6 and a temperature of around 37°C .
Industrial Production Methods: Industrial production of Chloramphenicol 3-O-beta-D-Glucuronide involves the use of immobilized enzyme reactors based on beta-glucuronidase. These reactors facilitate the on-line deconjugation of substrates, making the process efficient and scalable .
Analyse Des Réactions Chimiques
Types of Reactions: Chloramphenicol 3-O-beta-D-Glucuronide primarily undergoes hydrolysis reactions catalyzed by beta-glucuronidase enzymes. This reaction results in the cleavage of the glucuronic acid moiety, yielding free chloramphenicol and glucuronic acid .
Common Reagents and Conditions: The hydrolysis reaction typically requires beta-glucuronidase as the enzyme catalyst, with optimal conditions being a pH of 4 to 6 and a temperature of 37°C .
Major Products: The major products formed from the hydrolysis of Chloramphenicol 3-O-beta-D-Glucuronide are chloramphenicol and glucuronic acid .
Applications De Recherche Scientifique
Chloramphenicol 3-O-beta-D-Glucuronide has several scientific research applications:
Mécanisme D'action
Chloramphenicol 3-O-beta-D-Glucuronide exerts its effects through the enzymatic hydrolysis by beta-glucuronidase. This enzyme catalyzes the cleavage of the glucuronic acid moiety, releasing free chloramphenicol. Chloramphenicol then inhibits bacterial protein synthesis by binding to the bacterial ribosome and blocking peptidyl transferase activity . This inhibition prevents the formation of peptide bonds, thereby stopping bacterial growth .
Comparaison Avec Des Composés Similaires
Chloramphenicol: The parent compound, which is a broad-spectrum antibiotic.
Estradiol-17-beta-D-Glucuronide: Another glucuronide metabolite formed through the glucuronidation of estradiol.
Morphine-beta-D-Glucuronide: A glucuronide metabolite of morphine, formed through a similar enzymatic process.
Uniqueness: Chloramphenicol 3-O-beta-D-Glucuronide is unique due to its specific formation from chloramphenicol and its role in the metabolism and pharmacokinetics of this antibiotic. Its formation and subsequent hydrolysis are crucial for understanding the drug’s metabolic pathways and its impact on bacterial inhibition .
Propriétés
IUPAC Name |
6-[2-[(2,2-dichloroacetyl)amino]-3-hydroxy-3-(4-nitrophenyl)propoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20Cl2N2O11/c18-14(19)15(26)20-8(9(22)6-1-3-7(4-2-6)21(29)30)5-31-17-12(25)10(23)11(24)13(32-17)16(27)28/h1-4,8-14,17,22-25H,5H2,(H,20,26)(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UARPTSDFEIFMJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C(COC2C(C(C(C(O2)C(=O)O)O)O)O)NC(=O)C(Cl)Cl)O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20Cl2N2O11 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
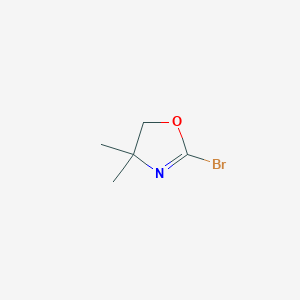
![N-cyclohexylcyclohexanamine;4-methyl-2-[(2-nitrophenyl)sulfanylamino]pentanoic acid](/img/structure/B13889125.png)
![1-(2,8-Dimethyl-[1,2,4]triazolo[1,5-a]pyridin-6-yl)-3-methyl-butan-1-one](/img/structure/B13889127.png)
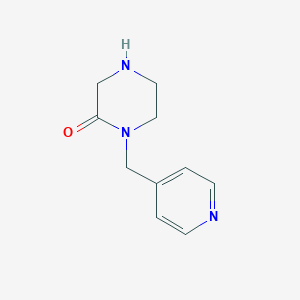
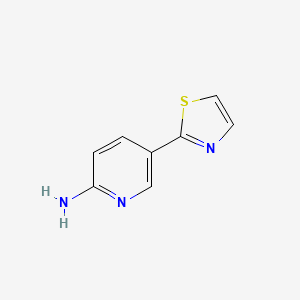
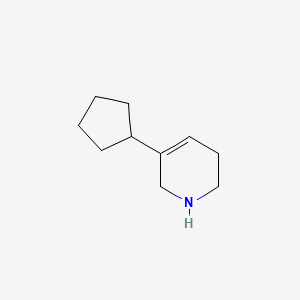
![Ethyl 3-[2-[4-(cyclopropylamino)thieno[3,2-d]pyrimidin-7-yl]ethynyl]-4-methylbenzoate](/img/structure/B13889154.png)
![6-Ethyl-5-methyl-1,3-dihydroimidazo[4,5-b]pyridin-2-one](/img/structure/B13889163.png)

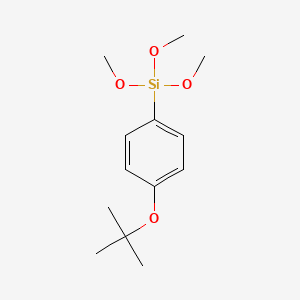

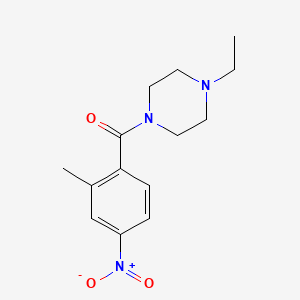
![3-[[4-Chloro-3-(trifluoromethyl)phenoxy]methyl]azetidine](/img/structure/B13889189.png)

